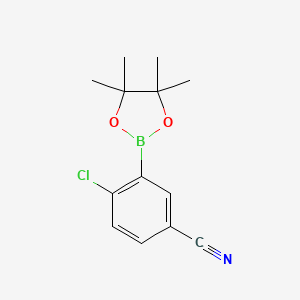

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Description

Properties

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMDRBZAUFPUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696920 | |

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-30-8 | |

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863868-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by various nucleophiles.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is in organic synthesis as a versatile building block. It can participate in various reactions including:

-

Suzuki Coupling Reactions : The compound acts as a boronic acid derivative that can couple with aryl halides to form biaryl compounds. This application is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Reaction Type Conditions Yield Suzuki Coupling Aryl halide + Base (K₂CO₃) Up to 90%

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for developing novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

- Case Study : In a study exploring anti-cancer properties, derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The dioxaborolane group enhances solubility and bioavailability.

Material Science

The compound is also explored in material science for creating functional materials due to its unique electronic properties.

- Application : It has been used in the synthesis of polymers with enhanced electrical conductivity and thermal stability. Such materials are vital for electronic applications.

Comparison of Reactivity

| Compound | Reactivity Level | Typical Reaction |

|---|---|---|

| 4-Chloro-3-(Dioxaborolan)benzonitrile | High | Suzuki Coupling |

| Benzonitrile | Moderate | Nucleophilic Substitution |

Toxicity Profile

Understanding the safety profile is essential for handling this compound:

| Endpoint | Value |

|---|---|

| LD₅₀ (Oral) | >2000 mg/kg |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom in the dioxaborolane ring can form complexes with other molecules, facilitating reactions such as coupling and substitution. The chlorine atom and nitrile group also contribute to the compound’s reactivity by providing sites for nucleophilic attack and other transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 171364-82-2)

- Structure : Lacks the chlorine substituent; boronate and nitrile groups are para to each other.

- Molecular Formula: C₁₃H₁₆BNO₂; MW: 229.08 g/mol .

- Used in synthesizing donor–π–acceptor dyads for optoelectronic applications .

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 863868-19-3)

- Structure : Chlorine at the 2-position, boronate at the 4-position.

- Molecular Formula: C₁₃H₁₅BClNO₂; MW: 263.53 g/mol .

- Hazard profile includes H302 (harmful if swallowed) and H319 (eye irritation) .

Halogen-Substituted Analogs

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1036761-96-2)

- Structure : Fluorine replaces chlorine at the 3-position.

- Molecular Formula: C₁₃H₁₅BFNO₂; MW: 247.08 g/mol .

- Reactivity : Fluorine’s stronger electron-withdrawing effect may enhance boronate activation compared to chlorine. Applications include synthesis of fluorinated biaryls for pharmaceutical intermediates .

Steric and Functional Group Variations

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 2223041-07-2)

- Structure : Cyclopropyl group at the 2-position introduces steric bulk.

- Molecular Formula: C₁₆H₂₀BNO₂; MW: 269.15 g/mol .

- Impact : Steric hindrance may slow coupling kinetics but improve selectivity in congested reaction environments.

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)butanenitrile

Complex Derivatives in Drug Discovery

4-(1-(3-Acetyl-4-fluorophenyl)-2-(dioxaborolan-2-yl)ethyl)benzonitrile

Comparative Data Table

Biological Activity

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

- Molecular Formula : C15H18BClO4

- Molecular Weight : 307.66 g/mol

- CAS Number : 863868-30-8

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies have indicated that it may influence:

- NF-κB Pathway : Research shows that compounds similar in structure can modulate NF-κB activity, which is crucial in inflammatory responses and immune regulation .

- Cytokine Secretion : The compound has been observed to affect the secretion of pro-inflammatory cytokines, potentially reducing inflammation and related pathologies .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with varying degrees of efficacy.

Anticancer Potential

The compound's ability to modulate cell signaling pathways suggests potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies

- Study on Inflammatory Response :

-

Anticancer Activity Assessment :

- Objective : To assess the growth inhibition of cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability in breast cancer cells (IC50 = 25 µM), suggesting a promising avenue for further research into its anticancer properties.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated precursors. For example:

- Halogenated precursor route : A chloro-substituted benzonitrile derivative undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Typical catalysts include Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases like KOAc and solvents such as dioxane or THF .

- Optimization : Reaction temperatures range from 80–100°C, and yields depend on steric effects from the tetramethyl dioxaborolane group.

Q. Example Reaction Conditions Table :

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | KOAc | Dioxane | 100 | 62–75 | |

| Pd(dppf)Cl₂ | K₂CO₃ | THF | 85 | 58 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : The boronate ester group (B-O) and nitrile (C≡N) produce distinct shifts. For example, the aromatic protons adjacent to the boronate ester show deshielding (δ 7.5–8.5 ppm), while the nitrile carbon appears near δ 118 ppm .

- X-ray Crystallography : Resolves steric effects from tetramethyl groups and confirms regiochemistry. A related structure (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) showed bond angles of 120° at the boron center .

- LC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) .

Q. How can researchers resolve contradictions in reaction yields or regioselectivity during Suzuki-Miyaura coupling involving this compound?

Methodological Answer: Discrepancies often arise from steric hindrance (tetramethyl groups) or electronic effects (chloro/cyano substituents). Strategies include:

- Catalyst screening : Bulky ligands (e.g., SPhos) improve yields with sterically hindered substrates .

- Solvent optimization : Polar aprotic solvents (DMF, NMP) enhance solubility of boronate esters .

- Computational modeling : DFT studies predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and transition states. For example, meta-substitution in similar compounds favors electron-deficient aryl partners .

Case Study : A study using Pd(dppf)Cl₂ in THF achieved 72% yield for a sterically similar coupling, compared to 58% in standard conditions, highlighting ligand effects .

Q. What are the challenges in using this compound for polymer synthesis, and how can they be mitigated?

Methodological Answer: The compound’s boronate ester moiety enables incorporation into conjugated polymers via Suzuki coupling. Challenges include:

Q. Example Polymer Synthesis :

| Co-monomer | Catalyst | Mn (g/mol) | PDI | Reference |

|---|---|---|---|---|

| 9,10-Dibromoanthracene | Pd(PPh₃)₄ | 15,000 | 1.8 | |

| 4,4'-Dibromobiphenyl | Pd₂(dba)₃ | 12,500 | 2.1 |

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites. The nitrile group withdraws electron density, making the boronate ester more electrophilic .

- Molecular Dynamics (MD) : Simulate steric interactions between tetramethyl groups and catalysts. For example, Pd-SPhos complexes show lower steric clash than Pd-PPh₃ .

Q. What strategies validate the purity of this compound when commercial sources lack analytical data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.